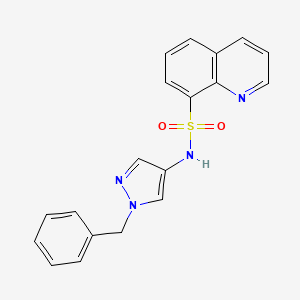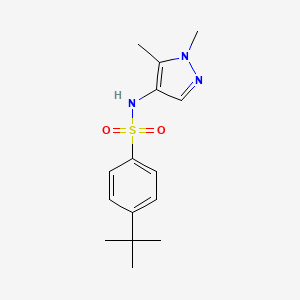![molecular formula C10H13NO5S B7518217 [3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid](/img/structure/B7518217.png)
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid
Descripción general
Descripción
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic acid, commonly known as MSMA, is an organic compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MSMA has been extensively studied for its biochemical and physiological effects on various organisms, including humans.
Mecanismo De Acción
The mechanism of action of MSMA involves the inhibition of the enzyme glutathione reductase, which is essential for the detoxification of reactive oxygen species in cells. This inhibition leads to the accumulation of oxidative stress in cells, ultimately resulting in cell death. MSMA has also been shown to inhibit the activity of other enzymes involved in the metabolism of reactive oxygen species, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects:
MSMA has been shown to have a wide range of biochemical and physiological effects on various organisms. In plants, MSMA inhibits the activity of the enzyme photosystem II, which is essential for photosynthesis. This inhibition leads to the accumulation of reactive oxygen species in chloroplasts, ultimately resulting in plant death. In microorganisms, MSMA has been shown to inhibit the activity of the enzyme pyruvate dehydrogenase, which is essential for energy production. This inhibition leads to the accumulation of lactic acid in cells, ultimately resulting in microorganism death. In humans, MSMA has been shown to have potential therapeutic effects in cancer treatment by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MSMA has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, MSMA also has several limitations, including its toxicity and potential environmental hazards. Therefore, caution must be taken when handling MSMA in lab experiments.
Direcciones Futuras
There are several future directions for the study of MSMA. One potential direction is the investigation of its potential therapeutic effects in cancer treatment. Another potential direction is the development of safer and more environmentally friendly herbicides and fungicides based on the mechanism of action of MSMA. Moreover, the study of MSMA can provide insights into the biochemical and physiological effects of oxidative stress in cells.
Aplicaciones Científicas De Investigación
MSMA has been used in various scientific research studies due to its ability to inhibit the growth of plants and microorganisms. It has been studied for its potential use as a herbicide and fungicide in agriculture. MSMA has also been used as a tool in environmental studies to investigate the effects of herbicides on ecosystems. Moreover, MSMA has been studied for its potential therapeutic effects in cancer treatment.
Propiedades
IUPAC Name |
2-[3-(methanesulfonamidomethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-17(14,15)11-6-8-3-2-4-9(5-8)16-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOIDGHXJTWCTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC(=CC=C1)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methanesulfonylamino-methyl)-phenoxy]-acetic Acid | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(3,4-Dimethylphenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B7518142.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)

![2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7518185.png)
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)

![2-chloro-4,5-difluoro-N-[(1R)-1-naphthalen-1-ylethyl]benzamide](/img/structure/B7518208.png)
![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)
![4-{[4-(4-Bromophenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B7518221.png)


![3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)